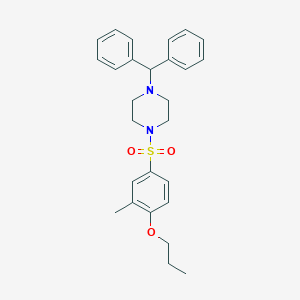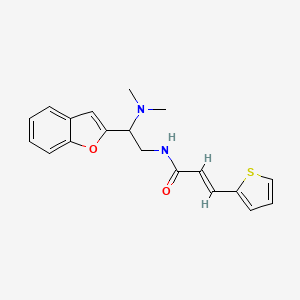
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is a complex organic molecule that features benzofuran and thiophene as integral parts of its structure. These components are known for their significant chemical and physical properties, which contribute to various applications in materials science, pharmaceuticals, and organic electronics. However, specific information on this compound's applications outside of these domains, including drug use and side effects, is not provided here.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with acryloyl chloride as a precursor, leading to the formation of various acrylamides. Optimal reaction conditions have been identified for the synthesis of related polymerizable monomers, indicating a complex synthesis pathway for the compound of interest as well (Chen Ping, 2012).
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the crystal structures of similar compounds, revealing details such as space group, unit cell parameters, and stabilization interactions within the crystal lattice. These studies are crucial for understanding the three-dimensional arrangement and molecular geometry, which affect the compound's reactivity and physical properties (P. Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of similar acrylamide compounds has been explored, showing their participation in various chemical reactions, leading to the formation of heterocyclic compounds and demonstrating the versatility of these molecules in organic synthesis (S. Bondock et al., 2011).
Physical Properties Analysis
The physical properties of acrylamide derivatives, including their crystal structures and intermolecular interactions, have been extensively studied. These properties are influenced by the specific functional groups present in the molecule and their spatial arrangement, affecting solubility, melting points, and stability (M. Krishnamurthy et al., 2015).
Chemical Properties Analysis
Studies on related compounds have focused on their spectroscopic properties, reactivity ratios in copolymerization, and interactions with various reagents. These chemical properties are crucial for understanding the compound's behavior in different environments and its potential applications in polymer science and organic synthesis (Kun Si & K. Qiu, 1995).
Applications De Recherche Scientifique
KCNQ2 Opener Activity : Wu et al. (2004) conducted a study on the synthesis and KCNQ2 opener activity of related acrylamides, finding that certain enantiomers showed significant KCNQ2 opener activity, which is relevant in the treatment of neurological disorders due to their role in reducing neuronal hyperexcitability (Wu et al., 2004).
Synthetic Chemistry : Research by Meziane et al. (1998) and others have explored the synthetic pathways and reactions involving similar acrylamide compounds, demonstrating their utility in developing new chemical syntheses and methodologies (Meziane et al., 1998).
Vibrational Spectroscopy and Molecular Property Analysis : Barım and Akman (2021) focused on the synthesis and theoretical/experimental characterization of a novel benzofuran-based acrylamide monomer, providing insights into the molecular structure, vibration assignments, and potential applications of these compounds in various fields, including medicine and industry (Barım & Akman, 2021).
Antioxidant and Antibacterial Studies : A study by Shankerrao et al. (2013) explored the synthesis of phenolic esters and amides of related compounds, evaluating their in vitro antioxidant and antibacterial activity, which could have implications for medical and pharmaceutical applications (Shankerrao et al., 2013).
Propriétés
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-21(2)16(18-12-14-6-3-4-8-17(14)23-18)13-20-19(22)10-9-15-7-5-11-24-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXSKQWBGJGSEE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



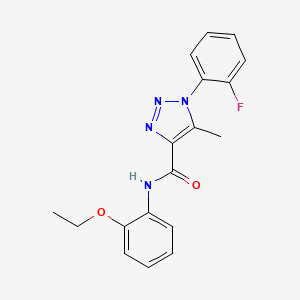
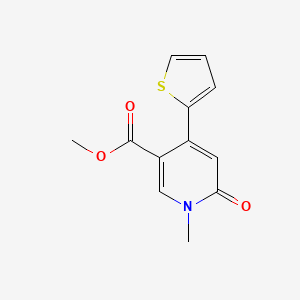

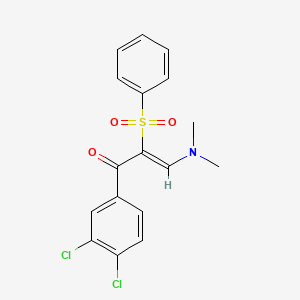
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
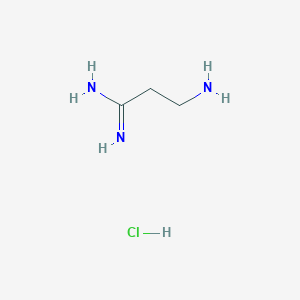
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)
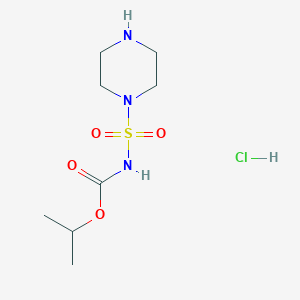

![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)
